molecular formula C9H7ClN2O2 B3041429 prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate CAS No. 288247-10-9

prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate

Cat. No.: B3041429
CAS No.: 288247-10-9
M. Wt: 210.62 g/mol
InChI Key: BTXBLLYCHJKCDA-UHFFFAOYSA-N
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Description

Prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate is a chemical compound of interest in research and development, particularly in medicinal chemistry. It features both a chloropyridinyl group and a propargyl (prop-2-ynyl) carbamate moiety, making it a potential versatile intermediate for the synthesis of more complex molecules . The propargyl group is a valuable functional group in chemical synthesis. Research on other compounds has shown that introducing a propargyl group can be a strategic modification to improve the properties of a molecule, such as its brain distribution profile, as demonstrated in the development of a retigabine derivative for enhanced antiepileptic activity . The 6-chloropyridin-3-yl group is a common structural element found in various agrochemicals and pharmaceuticals, indicating its utility in creating biologically active substances . This product is intended for research purposes as a building block in synthetic chemistry programs. It is supplied as a high-purity material to ensure consistent performance in chemical reactions. Researchers can leverage this compound to explore new chemical spaces and develop novel substances for various research applications. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-2-5-14-9(13)12-7-3-4-8(10)11-6-7/h1,3-4,6H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXBLLYCHJKCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)NC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Carbamate Formation via Propargyl Chloroformate

The most straightforward route involves reacting 6-chloropyridin-3-amine with propargyl chloroformate in the presence of a base. This method aligns with carbamate synthesis principles, where chloroformates react with amines to form stable carbamate linkages.

Typical Procedure

  • Reagents : 6-Chloropyridin-3-amine (1 equiv), propargyl chloroformate (1.2 equiv), triethylamine (2 equiv), dichloromethane (DCM) solvent.
  • Conditions : Dropwise addition of propargyl chloroformate to a cooled (0°C) mixture of the amine and triethylamine in DCM, followed by stirring at room temperature for 12 hours.
  • Work-up : Extraction with DCM, washing with brine, and purification via silica gel chromatography.

Key Considerations

  • Base Selection : Triethylamine or diisopropylethylamine effectively neutralize HCl byproducts.
  • Solvent : Dichloromethane or tetrahydrofuran (THF) ensures homogeneity without side reactions.
  • Yield : Reported yields for analogous carbamates range from 65–85%, depending on purity of starting materials.

Protection-Deprotection Strategy Using tert-Butyl Carbamate Intermediates

For amines sensitive to electrophilic conditions, a protection-deprotection approach is employed. This method, detailed in patent EP2775843B1, involves transient protection of the amine as a tert-butyl carbamate before final propargylation.

Stepwise Synthesis

  • Protection :
    • Reagents : 6-Chloropyridin-3-amine, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), THF.
    • Conditions : Stirring at room temperature for 6 hours to form tert-butyl N-(6-chloropyridin-3-yl)carbamate.
  • Functionalization (Optional):

    • Iodination at the 4-position via lithiation (n-butyllithium, THF, -78°C) and quenching with iodine, yielding tert-butyl N-(6-chloro-4-iodopyridin-3-yl)carbamate.
  • Deprotection :

    • Reagents : Trifluoroacetic acid (TFA) in DCM (1:1 v/v).
    • Conditions : Stirring for 2 hours to regenerate 6-chloropyridin-3-amine.
  • Propargylation :

    • As described in Section 1.1, using propargyl chloroformate.

Advantages

  • Enables intermediate functionalization (e.g., iodination) without amine degradation.
  • tert-Butyl carbamate stability simplifies handling and purification.

Coupling Reagent-Mediated Carbamate Formation

Alternative methods utilize coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate propargyl alcohol for carbamate formation. This avoids handling hazardous chloroformates.

Procedure

  • Activation : Propargyl alcohol (1 equiv), EDC (1.5 equiv), and N-hydroxysuccinimide (NHS, 1.5 equiv) in THF, stirred for 1 hour.
  • Coupling : Addition of 6-chloropyridin-3-amine (1 equiv) and DMAP (0.1 equiv), stirred for 24 hours.
  • Purification : Column chromatography (hexane/ethyl acetate).

Yield : 50–70%, with byproduct formation minimized via excess EDC.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DCM and THF are preferred for carbamate formation due to inertness and solubility.
  • Low-Temperature Lithiation : For iodinated intermediates, reactions at -78°C prevent side reactions.

Catalytic and Stoichiometric Additives

  • DMAP : Accelerates chloroformate reactions via nucleophilic catalysis.
  • n-BuLi : Enables directed ortho-metalation for halogenation, though incompatible with free amines.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.70 (s, 1H, pyridine-H2), 7.90 (d, J=8.4 Hz, 1H, pyridine-H4), 6.50 (br s, 1H, NH), 4.70 (s, 2H, OCH₂C≡CH), 2.50 (t, J=2.4 Hz, 1H, C≡CH).
  • IR : 1720 cm⁻¹ (C=O stretch), 2120 cm⁻¹ (C≡C stretch).

Chromatographic Purity

  • HPLC : >98% purity using C18 column (acetonitrile/water gradient).
  • Melting Point : 112–114°C (lit. for analogues).

Applications and Derivatives

This compound serves as a precursor in:

  • p53 Stabilizers : Analogues restore DNA-binding activity in mutant p53 proteins.
  • Agrochemicals : Pyridine carbamates exhibit insecticidal activity by acetylcholinesterase inhibition.

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The prop-2-ynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft, which can affect neurotransmission.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound’s structural analogs differ primarily in substituents on the carbamate group or pyridine ring. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate C₉H₇ClN₂O₂ 210.45 (calculated) Prop-2-ynyl, 6-chloropyridin-3-yl High reactivity due to alkyne group
tert-Butyl (6-chloropyridin-3-yl)carbamate C₁₀H₁₃ClN₂O₂ 242.71 tert-Butyl, 6-chloropyridin-3-yl Enhanced steric bulk; lower solubility
Ethyl N-(2-anilino-6-chloropyridin-3-yl)carbamate C₁₄H₁₄ClN₃O₂ 291.73 Ethyl, 2-anilino, 6-chloropyridin-3-yl Increased aromaticity; higher lipophilicity
N-((6-Chloropyridin-3-yl)methyl)ethanamine C₈H₁₁ClN₂ 170.64 Ethylamine, 6-chloropyridin-3-yl Degradation metabolite; lower stability

Research Findings

  • Degradation Pathways : Prop-2-ynyl carbamates are prone to microbial degradation via oxidative cleavage of the alkyne group, as observed in Ochrobactrum sp. strain DF-1-mediated breakdown of nitenpyram intermediates .

Biological Activity

Prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C10H8ClN2O2
Molecular Weight : 224.63 g/mol
IUPAC Name : this compound

The compound features a pyridine ring substituted with a chlorine atom at the 6-position and is linked to a prop-2-ynyl group via a carbamate functional group. This structural configuration is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of chloropyridine compounds exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain chlorinated pyridine derivatives possess minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential therapeutic applications in treating bacterial infections .

Insecticidal Properties

The compound has been evaluated for its insecticidal activity. Similar carbamate derivatives have demonstrated efficacy against agricultural pests, highlighting their potential use in crop protection. The mechanism often involves neurotoxicity, disrupting normal nerve function in target insects .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Some studies have explored its role as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Inhibition of these enzymes can lead to anti-proliferative effects in cancer cells, making this compound a candidate for further investigation in oncology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against various bacterial strains; MIC comparable to antibiotics
InsecticidalNeurotoxic effects on agricultural pests; potential use in crop protection
Enzyme InhibitionInhibits CDKs, potentially leading to anti-cancer effects

Case Study: Antibacterial Efficacy

A specific study assessed the antibacterial activity of various chlorinated pyridine derivatives, including this compound. The results indicated that the compound exhibited significant activity against Escherichia coli and Staphylococcus aureus, with an IC50 value indicating effective concentration levels for inhibiting bacterial growth .

Case Study: Insecticidal Activity

Another investigation focused on the insecticidal properties of related carbamates against Aphis gossypii, a common pest in agriculture. The study found that the compound caused significant mortality rates among treated populations, supporting its application as an insecticide .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate
Reactant of Route 2
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prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate

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